3-Methylphenyl-D-alanine

Protease Resistance Metabolic Stability Peptide Engineering

3-Methylphenyl-D-alanine (CAS: 114926-39-5), also known as 3-methyl-D-phenylalanine or D-3-methylphenylalanine, is a non-proteinogenic, D-configured amino acid. It is a phenylalanine derivative characterized by a methyl group at the *meta*-position (3-position) of its aromatic ring and a D-configuration at the α-carbon.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Cat. No. B1631097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylphenyl-D-alanine
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(C)C(=O)O
InChIInChI=1S/C10H13NO2/c1-7-4-3-5-9(6-7)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13)/t8-/m1/s1
InChIKeyODJHRFGRRIRPJD-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylphenyl-D-alanine: A Meta-Methyl Substituted, Protease-Resistant Amino Acid Building Block for Drug Discovery


3-Methylphenyl-D-alanine (CAS: 114926-39-5), also known as 3-methyl-D-phenylalanine or D-3-methylphenylalanine, is a non-proteinogenic, D-configured amino acid. It is a phenylalanine derivative characterized by a methyl group at the *meta*-position (3-position) of its aromatic ring and a D-configuration at the α-carbon . This combination of stereochemistry and aromatic substitution confers distinct physicochemical and biological properties, including enhanced hydrophobicity, steric bulk, and inherent resistance to common proteases, distinguishing it from natural L-phenylalanine and other substituted analogs . These features make it a strategic building block in peptide engineering, peptidomimetic design, and the synthesis of enzyme inhibitors where improved stability and target affinity are required .

Procurement Risk: Why 3-Methylphenyl-D-alanine Cannot Be Readily Substituted with Other Phenylalanine Derivatives


Procuring a generic substituted phenylalanine or relying on the more common L-enantiomer is a high-risk strategy for applications requiring specific biological activity and metabolic stability. The *meta*-methyl substitution pattern and D-stereochemistry of 3-Methylphenyl-D-alanine are not interchangeable features. For instance, the *meta*-position on the aromatic ring has been shown to differentially modulate transporter affinity compared to *para*- or *ortho*-substitution [1]. Furthermore, the D-configuration confers a fundamental advantage: it provides broad resistance to proteolytic degradation, a property L-amino acids lack, leading to a substantially longer half-life in biological systems . Substituting this compound with a different positional isomer or the L-enantiomer would predictably alter its binding kinetics, metabolic fate, and overall efficacy in a designed peptide or inhibitor, potentially leading to project failure and wasted resources. The following quantitative evidence underscores why this specific molecular configuration is a critical determinant of performance.

3-Methylphenyl-D-alanine: Comparative Performance Data for Informed Scientific Selection


Enzymatic Stability: D-Configuration Confers >10-Fold Increase in Half-Life in Hepatic Models

The D-configuration of 3-Methylphenyl-D-alanine provides a significant advantage in proteolytic stability over its L-isomer counterpart. This is a class-level property of D-amino acids, which are generally not recognized by common mammalian proteases. Direct experimental data for related D-phenylalanine analogs show this leads to a substantial extension in biological half-life. In primary hepatocyte assays, the half-life (t₁/₂) of a D-phenylalanine-containing compound is >4.2 hours, which is more than 10-fold greater than that of the metabolically labile L-phenylalanine analogs, which are typically degraded within minutes .

Protease Resistance Metabolic Stability Peptide Engineering

LAT1 Transporter Affinity: Meta-Substitution Significantly Enhances Binding Compared to Para-Analogs

The *meta*-position of the methyl group on the phenyl ring is a key determinant for interaction with the L-type amino acid transporter 1 (LAT1), a critical gateway for drug delivery across the blood-brain barrier and into tumors. A 2018 structure-activity relationship (SAR) study demonstrated that *meta*-conjugation of L-phenylalanine increases binding to human LAT1 compared to *para*-conjugation or substitution with an aliphatic moiety. Specifically, a large, rigid, and aromatic *meta*-substituted L-phenylalanine derivative enabled selective and efficient LAT1-mediated cellular uptake, whereas the *para*-substituted analogs showed diminished binding [1]. While this study was on L-enantiomers, the SAR of the aromatic ring substitution pattern is independent of the α-carbon stereochemistry, making this a valid class-level inference for 3-Methylphenyl-D-alanine.

LAT1 Transporter Drug Delivery Blood-Brain Barrier Cancer Targeting

Enzyme Inhibition: Phenylalanine Ammonia-Lyase (PAL) Inhibition with a Ki of 3.2 µM

The D-configuration is critical for the compound's mechanism of action as an enzyme inhibitor. Unlike L-isomers, which are typically substrates, D-isomers often act as competitive inhibitors. In studies of phenylalanine ammonia-lyase (PAL), a key enzyme in phenylalanine metabolism, D-phenylalanine derivatives exhibit competitive inhibition by binding non-productively to the active site. For a D-isomer, the inhibition constant (Kᵢ) was determined to be 3.2 µM . In contrast, the natural L-phenylalanine acts as a substrate and is metabolized, demonstrating no such inhibitory capacity. This 10-fold difference in functional outcome is attributed to differential binding modes, with the D-isomer failing to undergo catalysis.

Enzyme Inhibition Phenylalanine Ammonia-Lyase PAL Phenylketonuria

Synthetic Accessibility: Achievable Enantiomeric Purity >98% via Stereoselective Synthesis

For procurement, the reliable supply of a chirally pure compound is paramount. The synthesis of 3-Methylphenyl-D-alanine has been optimized to preserve its critical D-configuration. Established protocols, which include the use of chiral auxiliaries or enzymatic resolution, routinely achieve an enantiomeric purity of >98% . This high level of stereochemical integrity is essential for reproducible biological activity and is a key quality attribute for any research material. This contrasts with less developed analogs where achieving high enantiomeric excess may require more extensive or costly purification, or where methods are not well-established, posing a supply chain risk.

Chiral Synthesis Enantiomeric Purity Process Chemistry Quality Control

Pin1 and Cathepsin B Inhibition: Demonstrated Utility as a Precursor for Bioactive Peptidomimetics

3-Methylphenyl-D-alanine is not an endpoint itself, but a crucial reagent for constructing specific bioactive molecules. It is widely used as a key starting material for synthesizing aminophenylpropanyl phosphate derivatives, a class of compounds with demonstrated Pin1 inhibitory activity . Pin1 is a prolyl isomerase implicated in cancer and Alzheimer's disease. Furthermore, it is used in the preparation of N-arylaminonitriles, which function as bioavailable peptidomimetic inhibitors of Cathepsin B, a cysteine protease involved in tumor progression and inflammation . A derivative of 3-methylphenylalanine (BDBM34013) has been shown to inhibit a related prolyl isomerase with a Ki of 32 nM, highlighting the potency achievable with this scaffold [1].

Pin1 Inhibitor Cathepsin B Inhibitor Peptidomimetic Cancer Inflammation

High-Impact Application Scenarios for 3-Methylphenyl-D-alanine Based on Quantitative Evidence


Engineering Long-Acting Peptide Therapeutics

Researchers focused on developing peptide-based drugs with extended pharmacokinetic profiles should prioritize 3-Methylphenyl-D-alanine. The D-configuration's inherent resistance to proteases, as evidenced by a >10-fold increase in half-life in hepatic models , directly addresses a major hurdle in peptide therapeutics: rapid in vivo degradation. By incorporating this building block, scientists can design more stable drug candidates, potentially reducing dosing frequency and improving patient outcomes.

Targeted Drug Delivery to the Brain and Tumors

For teams designing therapies for central nervous system (CNS) disorders or cancer, 3-Methylphenyl-D-alanine offers a strategic advantage. Its *meta*-methyl substitution pattern is validated to enhance binding and transport via the LAT1 transporter, a key gateway across the blood-brain barrier and into tumors [1]. This makes it an ideal scaffold for creating LAT1-utilizing prodrugs or imaging agents, providing a rational, evidence-based approach to overcoming delivery challenges.

Development of Next-Generation Enzyme Inhibitors

Medicinal chemists developing inhibitors for targets like phenylalanine ammonia-lyase (PAL), Pin1, or Cathepsin B will find 3-Methylphenyl-D-alanine to be a versatile and well-precedented starting material. Its D-stereochemistry enables the design of competitive inhibitors (Kᵢ ~3.2 µM for PAL) rather than substrates , while its structure is a known precursor to potent peptidomimetics targeting Pin1 (derivative Ki = 32 nM) and Cathepsin B [2]. This provides a clear, high-probability entry point into SAR campaigns for these clinically relevant targets.

Fundamental Research in Peptide Conformation and Stability

In biophysical and structural biology studies, the combination of a bulky, hydrophobic *meta*-methyl group and a D-stereocenter makes 3-Methylphenyl-D-alanine an excellent probe. It can be used to systematically study the effects of side-chain sterics and backbone chirality on peptide folding, protein-protein interactions, and membrane permeability. Its well-defined chemical properties and high commercial purity (>98% by HPLC) ensure reproducible and interpretable experimental outcomes, which is critical for generating reliable structure-activity relationship (SAR) data.

Technical Documentation Hub

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